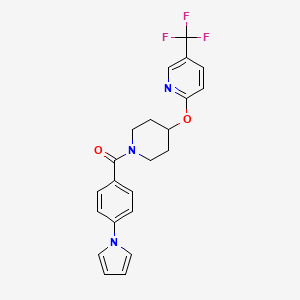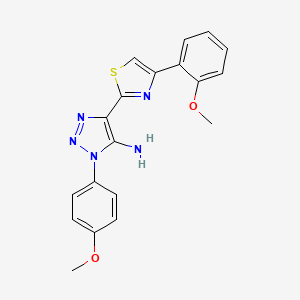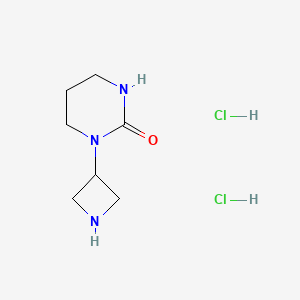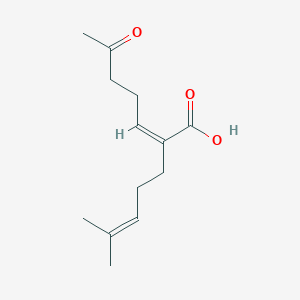![molecular formula C11H11BrFNO B2664825 1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one CAS No. 1516266-56-0](/img/structure/B2664825.png)
1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one” is a chemical compound with the CAS Number: 1516266-56-0. It has a molecular weight of 272.12 . The compound is typically stored at room temperature and appears as a liquid .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidin-2-one ring attached to a bromo-fluoro substituted benzene ring via a methylene bridge . The InChI code for this compound is 1S/C11H11BrFNO/c12-11-8(3-1-4-9(11)13)7-14-6-2-5-10(14)15/h1,3-4H,2,5-7H2 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 272.12 .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one serves as an intermediate in the synthesis of various biologically active compounds. Its synthesis involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, which contribute to the formation of complex molecules with potential pharmaceutical applications (Wang et al., 2016).
Preparation of Antibiotics
The compound is used in the preparation of key intermediates like (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, crucial in developing fluoroquinolone antibiotics. These antibiotics are effective against pathogens causing respiratory tract infections, including multidrug-resistant organisms (Lall et al., 2012).
Development of Fluorescent pH Sensors
This compound contributes to the development of fluorescent pH sensors in both solution and solid-state. These sensors are capable of detecting acidic and basic organic vapors, which is vital in various scientific research applications (Yang et al., 2013).
Creation of Chemosensors
It is instrumental in synthesizing fluoroionophores like pyrrolidine constrained bipyridyl-dansyl conjugates. These serve as selective ratiometric and colorimetric chemosensors for aluminum ions, based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
Synthesis of Nonlinear Optical Materials
The compound is used in synthesizing materials like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one. These materials have applications in nonlinear optics due to their hyperpolarizability and electronic properties (Murthy et al., 2017).
Imaging and Sensing Applications in Cells
It's also used in the synthesis of 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores. These fluorophores exhibit high selectivity for Fe3+/Fe2+ cations and are applied for imaging in living HepG2 cells, showcasing its potential in biological imaging applications (Maity et al., 2018).
Antitumor Activity
Derivatives of this compound have been studied for their potential antitumor activity. Specifically, 1H-pyrrolo[2,3-b]pyridine derivatives have shown effectiveness in models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and fatal disease (Carbone et al., 2013).
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2-bromo-3-fluorophenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-11-8(3-1-4-9(11)13)7-14-6-2-5-10(14)15/h1,3-4H,2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETIKMPGPCZFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=C(C(=CC=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Ethyl-5-((2-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2664742.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2664743.png)
![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2664744.png)


![4-bromo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2664752.png)

![4-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B2664755.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2664756.png)




![N-(3,5-dimethoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2664765.png)
